6-Nitro-3-(2-oxo-propyl)-chromen-2-one
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Overview
Description
6-Nitro-3-(2-oxo-propyl)-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(2-oxo-propyl)-chromen-2-one typically involves the nitration of 3-(2-oxo-propyl)-chromen-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(2-oxo-propyl)-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-3-(2-oxo-propyl)-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(2-oxo-propyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core structure can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-1-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one
- 4-Methoxy-2-nitrobenzaldehyde
- 1H-Indole-3-carbaldehyde
Comparison
6-Nitro-3-(2-oxo-propyl)-chromen-2-one is unique due to its specific chromen-2-one core structure combined with a nitro group and an oxo-propyl substituent. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 6-Nitro-1-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one has a quinoline core, which results in different reactivity and biological activity. Similarly, 4-Methoxy-2-nitrobenzaldehyde and 1H-Indole-3-carbaldehyde have different core structures and functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-nitro-3-(2-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C12H9NO5/c1-7(14)4-9-5-8-6-10(13(16)17)2-3-11(8)18-12(9)15/h2-3,5-6H,4H2,1H3 |
InChI Key |
FVEDBMWGSMTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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